molecular formula C11H16N2O4S B14317448 3-(2-(3-Methylbenzoyl)hydrazinyl)propane-1-sulfonic acid CAS No. 106710-48-9

3-(2-(3-Methylbenzoyl)hydrazinyl)propane-1-sulfonic acid

Cat. No.: B14317448
CAS No.: 106710-48-9
M. Wt: 272.32 g/mol
InChI Key: STPZEIGANAXYDQ-UHFFFAOYSA-N
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Description

3-(2-(3-Methylbenzoyl)hydrazinyl)propane-1-sulfonic acid is an organic compound that features a sulfonic acid group, a hydrazinyl group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Methylbenzoyl)hydrazinyl)propane-1-sulfonic acid typically involves the reaction of 3-methylbenzoyl chloride with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with propane-1-sulfonic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Methylbenzoyl)hydrazinyl)propane-1-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or amines can be used under conditions that favor SN1 or SN2 mechanisms.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(3-Methylbenzoyl)hydrazinyl)propane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-(3-Methylbenzoyl)hydrazinyl)propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-Methylbenzoyl)hydrazinyl)propane-1-sulfonic acid
  • 3-(2-(3-Ethylbenzoyl)hydrazinyl)propane-1-sulfonic acid
  • 3-(2-(3-Methylbenzoyl)hydrazinyl)butane-1-sulfonic acid

Uniqueness

3-(2-(3-Methylbenzoyl)hydrazinyl)propane-1-sulfonic acid is unique due to the specific positioning of the methyl group on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

106710-48-9

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

3-[2-(3-methylbenzoyl)hydrazinyl]propane-1-sulfonic acid

InChI

InChI=1S/C11H16N2O4S/c1-9-4-2-5-10(8-9)11(14)13-12-6-3-7-18(15,16)17/h2,4-5,8,12H,3,6-7H2,1H3,(H,13,14)(H,15,16,17)

InChI Key

STPZEIGANAXYDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNCCCS(=O)(=O)O

Origin of Product

United States

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